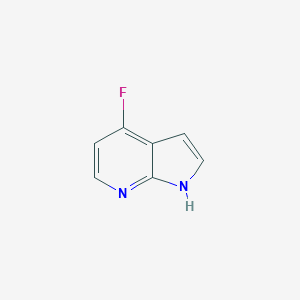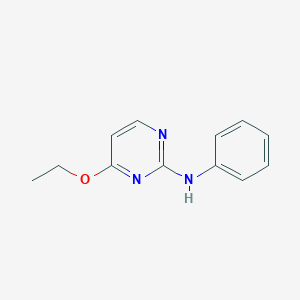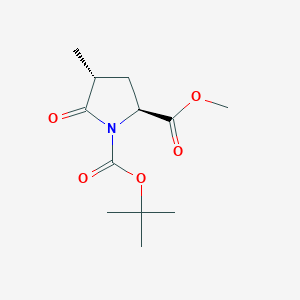
Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes starting from basic chiral building blocks like amino acids. For instance, compounds with similar structural features have been synthesized from L-aspartic acid through selective methylation, Boc-protection, acylation, reduction, and oxidation steps, achieving moderate yields (Zhang Xingxian, 2012). Another approach for synthesizing stereochemically complex glutamic acid derivatives includes diastereoselective methylation to obtain the desired trans product with high affinity for specific receptors (Z. Gu, Xiao Lin, D. Hesson, 1995).
Aplicaciones Científicas De Investigación
Environmental Remediation and Fate
Vapor-Liquid Equilibria and Environmental Impact
Research focuses on the vapor-liquid equilibria of ethers like methyl tert-butyl ether (MTBE) and their mixtures, which are used as gasoline additives to improve octane rating and reduce exhaust pollution. These studies are crucial for understanding the environmental behavior and potential impact of these additives (Marsh et al., 1999).
Bioremediation of MTBE
There's a significant body of research on the microbial degradation of MTBE, a related ether, in the subsurface. These studies demonstrate that MTBE and its key intermediate, tert-butyl alcohol (TBA), may be biodegradable under both oxic and nearly all anoxic conditions, although degradation rates and pathways vary widely. This research is pivotal for developing bioremediation strategies for MTBE-contaminated sites (Schmidt et al., 2004).
Chemical Processes and Synthesis
Catalytic Processes
Studies have examined the catalytic roles and mechanisms of various compounds in synthesizing ethers like MTBE. For instance, the use of heteropoly acids in catalyzing the synthesis of MTBE has been explored, highlighting the search for environmentally friendly and stable catalysts (Bielański et al., 2003).
Fluorescent Chemosensors
Compounds based on similar structural frameworks have been used to develop chemosensors for detecting various analytes, demonstrating the versatile applications of these compounds in chemical sensing technologies (Roy, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-methyl-5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-7-6-8(10(15)17-5)13(9(7)14)11(16)18-12(2,3)4/h7-8H,6H2,1-5H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLCHNBFNGFDSD-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](N(C1=O)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448927 | |
| Record name | Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate | |
CAS RN |
196394-49-7 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-methyl-5-oxo-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196394-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



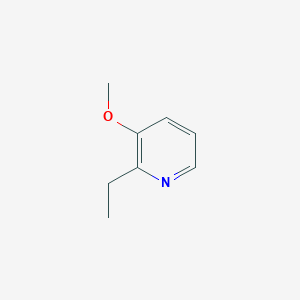
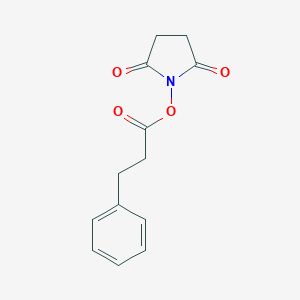
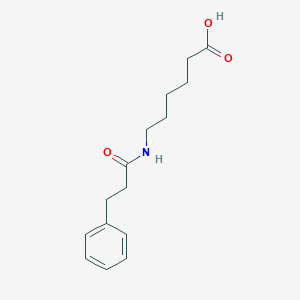
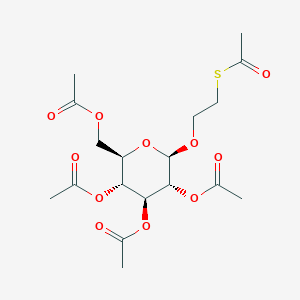

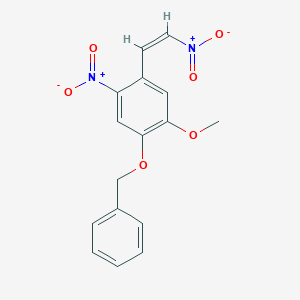
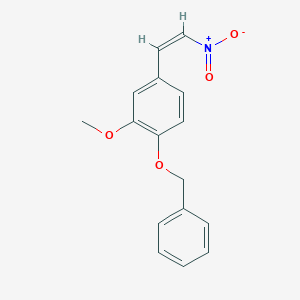
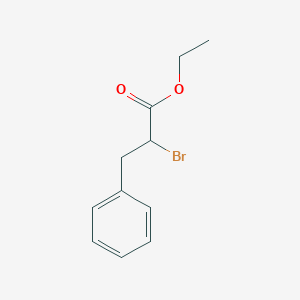
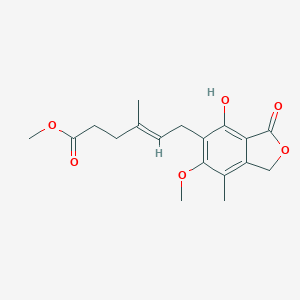
![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)
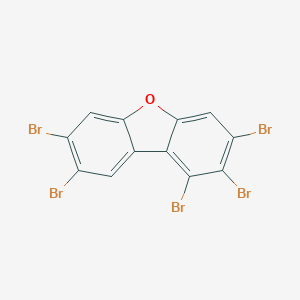
![1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one](/img/structure/B18239.png)
